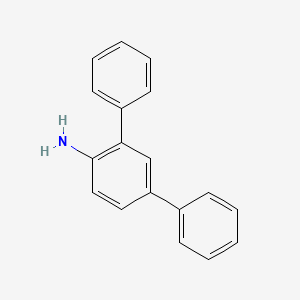

2,4-Diphenylanilin

Übersicht

Beschreibung

A compound’s description would typically include its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, catalysts, and the reaction mechanism .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features .Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including common reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability .Wissenschaftliche Forschungsanwendungen

Organische Solarzellen

Im Bereich der organischen Solarzellen wird 2,4-Diphenylanilin als Bestandteil bei der Synthese neuer Materialien verwendet, die vielversprechende elektrische Eigenschaften aufweisen . Diese Materialien sind entscheidend für die Verbesserung der Effizienz und Leistung von organischen Photovoltaikgeräten, die aufgrund ihrer geringeren Produktionskosten und ihres Potenzials für Flexibilität als nachhaltige Alternative zu herkömmlichen anorganischen Solarzellen angesehen werden .

Organische Feldeffekttransistoren

Derivate von this compound werden bei der Entwicklung von organischen Feldeffekttransistoren (OFETs) eingesetzt . Diese Transistoren sind Schlüsselkomponenten in flexiblen elektronischen Geräten und Displays, und die Eigenschaften der Verbindung tragen zur Verbesserung des Ladungstransports bei, der für die Leistung von OFETs entscheidend ist .

Fluoreszenzmikroskopie

Die Verbindung spielt auch im Bereich der Fluoreszenzmikroskopie eine wichtige Rolle, insbesondere bei der Entwicklung von Zwei-Photonen-Fluoreszenzmikroskopie-Techniken . Ihre Fähigkeit, starke Fluoreszenzemission zu zeigen, macht sie zu einem wertvollen Werkzeug für bioimaging-Anwendungen, wo sie zur Visualisierung biologischer Prozesse mit hoher räumlicher Auflösung beitragen kann .

Magnetresonanztomographie

In der Magnetresonanztomographie (MRT) können Materialien auf Basis von this compound verwendet werden, um den Kontrast von Bildern zu verbessern . Diese Materialien können so funktionalisiert werden, dass sie bestimmte Gewebe oder Zellen ansprechen, wodurch die diagnostischen Fähigkeiten der MRT verbessert werden und möglicherweise eine frühere Erkennung von Krankheiten ermöglicht wird .

Elektrochrome Geräte

Schließlich wird this compound für die Verwendung in elektrochromen Geräten (ECDs) erforscht, die ihre Farbe als Reaktion auf elektrische Eingänge ändern . Diese Geräte finden Anwendung in intelligenten Fenstern, Displays und tragbarer Technologie, und die elektrochromen Eigenschaften der Verbindung sind für die Entwicklung effizienterer und haltbarerer ECDs unerlässlich .

Wirkmechanismus

Target of Action

Similar compounds such as quinoxaline derivatives have been shown to exhibit antibacterial activity

Mode of Action

Related compounds have been shown to inhibit the growth of bacteria by impairing the integrity of cell membranes This suggests that 2,4-Diphenylaniline might interact with its targets in a similar manner, leading to changes in the target cells

Biochemical Pathways

Related compounds such as 2,4-dinitrotoluene and nitrobenzene have been shown to affect bacterial metabolic pathways . It’s possible that 2,4-Diphenylaniline could influence similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds have been studied for their optoelectronic properties , which could potentially influence their bioavailability

Result of Action

Related compounds have been shown to exhibit photophysical properties influenced by their peripheral amines and the nature of solvents used . This suggests that 2,4-Diphenylaniline might have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, herbicides based on 2,4-D have been shown to be influenced by factors such as pH and chloride release

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that it is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs .

Molecular Mechanism

The molecular mechanism of 2,4-Diphenylaniline is not well-understood. It is a weak base, with a Kb of 10^-14. With strong acids, it forms salts

Eigenschaften

IUPAC Name |

2,4-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKJBFCCYSJAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487730 | |

| Record name | 2,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63344-48-9 | |

| Record name | 2,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

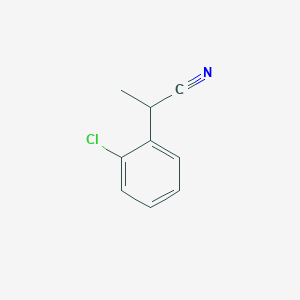

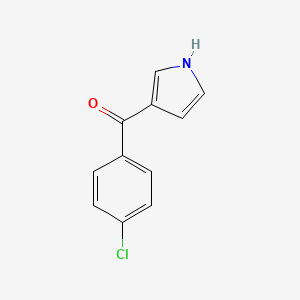

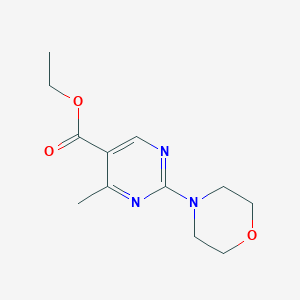

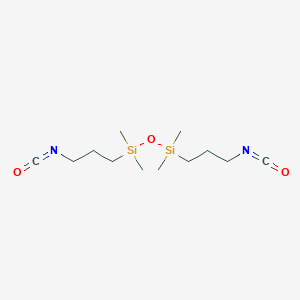

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

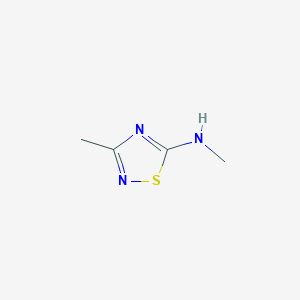

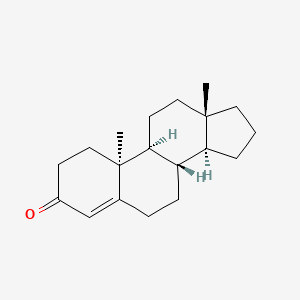

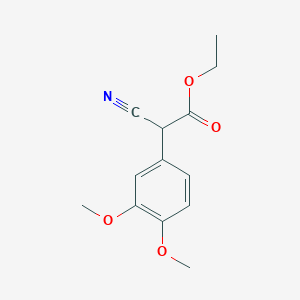

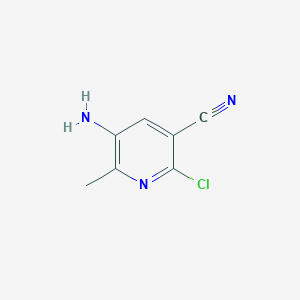

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)

![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)